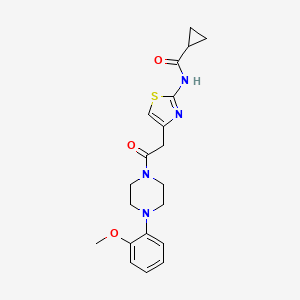

N-(4-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)cyclopropanecarboxamide

Description

This compound is a structurally complex small molecule featuring a thiazole core substituted with a cyclopropanecarboxamide group and a 2-oxoethylpiperazine moiety bearing a 2-methoxyphenyl substituent. The thiazole ring and piperazine group are pharmacologically significant motifs, often associated with receptor-binding activity (e.g., serotonin or dopamine receptors). The cyclopropane moiety may enhance metabolic stability or modulate lipophilicity .

Properties

IUPAC Name |

N-[4-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-1,3-thiazol-2-yl]cyclopropanecarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N4O3S/c1-27-17-5-3-2-4-16(17)23-8-10-24(11-9-23)18(25)12-15-13-28-20(21-15)22-19(26)14-6-7-14/h2-5,13-14H,6-12H2,1H3,(H,21,22,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPOKZASCSKFBJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2CCN(CC2)C(=O)CC3=CSC(=N3)NC(=O)C4CC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Related compounds have been found to interact withtubulin , a globular protein that is the main constituent of microtubules in cells. Tubulin plays a crucial role in cell division and is a common target for anticancer drugs.

Mode of Action

Similar compounds have been shown to inhibittubulin polymerization , which disrupts the formation of the mitotic spindle necessary for cell division. This can lead to cell cycle arrest and apoptosis.

Biochemical Pathways

The inhibition of tubulin polymerization can affect thecell cycle and induce apoptosis . Apoptosis is a form of programmed cell death that is often dysregulated in cancer cells. By inducing apoptosis, the compound could potentially limit the growth of cancer cells.

Pharmacokinetics

In silico studies of related compounds suggest that they possessdrug-like properties , which could imply favorable pharmacokinetic properties.

Biological Activity

N-(4-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)cyclopropanecarboxamide is a compound that has garnered attention in recent pharmacological research due to its potential biological activities. This article delves into its biological activity, examining various studies, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by a complex molecular structure, which includes a thiazole ring, a piperazine moiety, and a cyclopropane carboxamide group. Below is a summary of its chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C22H29N3O5S |

| Molecular Weight | 447.548 g/mol |

| Density | 1.271 g/cm³ |

| Boiling Point | 654.5 °C at 760 mmHg |

| LogP | 3.292 |

| Flash Point | 349.6 °C |

Pharmacological Effects

- Receptor Interaction : The compound has shown significant interaction with various receptors, particularly in the central nervous system (CNS). It acts as an antagonist at serotonin receptors, specifically the 5-HT1A receptor, which is implicated in mood regulation and anxiety disorders .

- Antioxidant Activity : Recent studies have indicated that the compound exhibits antioxidant properties, which may contribute to its neuroprotective effects. This was assessed through in vitro assays measuring reactive oxygen species (ROS) levels in neuronal cell lines .

- Anticancer Potential : Preliminary investigations suggest that N-(4-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)cyclopropanecarboxamide may inhibit tumor growth in certain cancer cell lines by inducing apoptosis and inhibiting cell proliferation pathways .

Structure-Activity Relationship (SAR)

The SAR studies have revealed that modifications on the piperazine and thiazole moieties significantly affect the biological activity of the compound. For instance:

- Substituting different groups on the piperazine ring alters receptor binding affinity.

- Variations in the cyclopropane carboxamide group influence the compound's solubility and bioavailability.

These findings highlight the importance of chemical structure in determining pharmacological efficacy.

Study on Neuroprotective Effects

A study conducted on rodent models demonstrated that administration of the compound resulted in a significant reduction of neuroinflammation markers following induced oxidative stress. The results indicated a protective effect against neuronal damage, supporting its potential use in treating neurodegenerative diseases .

Anticancer Activity Assessment

In vitro studies using various cancer cell lines showed that the compound inhibited cell growth with IC50 values ranging from 10 to 50 µM, depending on the cell type. The mechanism was attributed to cell cycle arrest and apoptosis induction through caspase activation pathways .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to N-(4-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)cyclopropanecarboxamide exhibit significant anticancer properties. The thiazole moiety is known for its ability to interact with biological targets involved in cancer progression. For instance, studies have shown that thiazole derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines, including breast and colon cancers .

Neuropharmacological Effects

The piperazine ring in the compound suggests potential neuropharmacological applications. Piperazine derivatives have been studied for their anxiolytic and antidepressant effects. In particular, compounds with a similar structure have demonstrated interactions with serotonin receptors, which are crucial for mood regulation . This opens avenues for the development of new antidepressants or anxiolytics derived from this compound.

Antitumor Studies

A study published in a peer-reviewed journal evaluated a series of thiazole-based compounds for their cytotoxic activity against human cancer cell lines. The results indicated that modifications to the thiazole structure significantly enhanced anticancer potency, suggesting that further exploration of N-(4-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)cyclopropanecarboxamide could lead to promising anticancer agents .

Neuropharmacology Trials

In another investigation, researchers assessed the effects of piperazine derivatives on animal models exhibiting anxiety-like behaviors. The findings revealed that certain modifications to the piperazine structure could enhance anxiolytic effects, indicating potential therapeutic applications for N-(4-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)cyclopropanecarboxamide in treating anxiety disorders .

Comparative Data Table

| Application Area | Mechanism of Action | Relevant Findings |

|---|---|---|

| Anticancer | Enzymatic inhibition | Significant cytotoxicity against various cancer lines |

| Neuropharmacology | Receptor modulation | Anxiolytic effects observed in animal models |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs from the provided evidence, focusing on structural variations, synthesis methods, and inferred pharmacological properties.

Structural Analogues

Pharmacological and Physicochemical Differences

- Piperazine Substituents : The target compound’s 2-methoxyphenylpiperazine may confer higher serotonin receptor affinity compared to BZ-IV ’s 4-methylpiperazine or Compound 4 ’s bromophenylpiperazine. Methoxy groups often enhance blood-brain barrier penetration .

- Core Heterocycles: Thiazole (target) vs. benzothiazole () alters electron distribution and binding pocket compatibility.

- Cyclopropane vs. Aromatic Substituents : The cyclopropanecarboxamide in the target compound may improve metabolic stability compared to Compound 72 ’s benzodioxole, which is prone to oxidative metabolism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.